3-(2-Bromo-4-methoxyphenoxy)azetidine
Overview
Description
3-(2-Bromo-4-methoxyphenoxy)azetidine is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
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Biological Activity
3-(2-Bromo-4-methoxyphenoxy)azetidine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Chemical Formula : CHBrNO
- CAS Number : 1220027-73-5
- Molecular Weight : 260.11 g/mol
The compound features a bromo-substituted methoxyphenyl group attached to an azetidine ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing an azetidine structure can exhibit significant antimicrobial activity. For instance, azetidinone derivatives have been documented to possess antibacterial properties, which may be relevant for this compound as well. Studies have shown that modifications in the azetidine ring can enhance the antibacterial efficacy against various pathogens .
Anticancer Activity
The azetidine scaffold has been associated with anticancer properties. For example, derivatives similar to this compound have demonstrated antiproliferative effects against human cancer cell lines, including breast and prostate cancers. In vitro studies have reported that certain azetidinone compounds inhibit cell proliferation and induce apoptosis in cancer cells at nanomolar concentrations .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : It may also bind to various receptors, influencing cellular signaling pathways related to growth and apoptosis.
- Gene Expression Alteration : There is potential for this compound to affect gene expression profiles related to cancer progression and inflammation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the effects of azetidinone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds structurally related to this compound were found to significantly reduce cell viability. The study utilized MTS assays to determine cytotoxic concentrations, revealing that these compounds could serve as promising candidates for further development in cancer therapy .
Properties
IUPAC Name |
3-(2-bromo-4-methoxyphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWKYOXBHUQIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CNC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288222 | |
Record name | 3-(2-Bromo-4-methoxyphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-73-5 | |
Record name | 3-(2-Bromo-4-methoxyphenoxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromo-4-methoxyphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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